N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two o-tolyl groups, which are aromatic rings with a methyl group attached to the ortho position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of o-tolyl hydrazine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which then cyclizes to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with o-tolyl isocyanate to yield the target compound. The reaction conditions generally require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and bromine are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
N-(o-Tolyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives, such as:
- N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
These compounds share similar structural features but differ in the position of the methyl group on the aromatic ring. The unique positioning of the methyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-3-5-9-14(12)17-20-21-18(23-17)24-11-16(22)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
YMCFHTXXCQRNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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